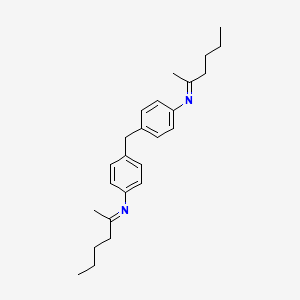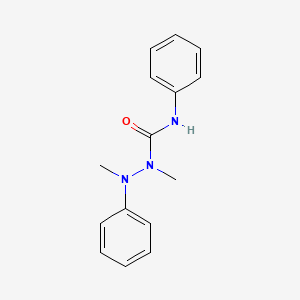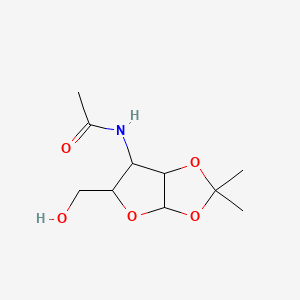
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside is a triterpenoid saponin. This compound is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. It is known for its potential therapeutic properties, including antioxidant and antineoplastic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves multiple steps. One common approach is the glycosylation of oleanolic acid derivatives. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
the general approach would involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
科学研究应用
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex triterpenoid saponins.
Biology: It is studied for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: It has shown potential as an antioxidant and antineoplastic agent, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and inhibiting oxidative stress.
Antineoplastic Activity: Inhibiting the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
相似化合物的比较
Similar Compounds
Oleanolic Acid: The parent compound of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside, known for its anti-inflammatory and hepatoprotective properties.
Glycyrrhetinic Acid: Another triterpenoid with similar antioxidant and anti-inflammatory activities.
Ursolic Acid: A structurally related compound with similar biological activities
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields .
属性
CAS 编号 |
134250-16-1 |
|---|---|
分子式 |
C42H70O13 |
分子量 |
783.0 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-14-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O13/c1-37(2)26-8-11-42(7)34(23(46)16-21-22-17-38(3,20-45)12-13-39(22,4)14-15-41(21,42)6)40(26,5)10-9-27(37)54-36-33(31(50)29(48)25(19-44)53-36)55-35-32(51)30(49)28(47)24(18-43)52-35/h16,22-36,43-51H,8-15,17-20H2,1-7H3/t22-,23?,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35-,36+,38-,39+,40-,41+,42+/m0/s1 |
InChI 键 |
CGWSUZFSADHCPF-LZILMHEWSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)(C)CO |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C(C=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)





